5-Amino-1H-pyrazole-3-acetic acid

説明

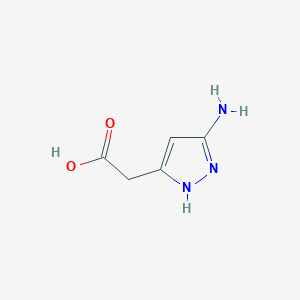

5-Amino-1H-pyrazole-3-acetic acid: is a heterocyclic compound that contains both an amino group and a carboxylic acid group attached to a pyrazole ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α, β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the condensation of hydrazine with ethyl acetoacetate followed by cyclization can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and purification to achieve high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production .

化学反応の分析

Acylation and Cyclization

5-Aminopyrazoles readily undergo acylation at the 5-NH₂ group. For example:

-

Chloroacetyl chloride reacts with 5-amino-3-substituted pyrazoles to form imidazo[1,2-b]pyrazoles via nucleophilic substitution .

Hypothetical pathway for 5-amino-1H-pyrazole-3-acetic acid : -

The acetic acid moiety could act as an intramolecular nucleophile, facilitating cyclization to form fused heterocycles (e.g., imidazo-pyrazoles).

Multicomponent Reactions (MCRs)

5-Aminopyrazoles participate in MCRs with aldehydes, ketones, and electrophilic partners:

-

Pyrazolo[3,4-b]pyridines are synthesized via condensation with β-diketones or β-haloaldehydes .

Potential application : -

Reaction with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) could yield bicyclic derivatives, with the acetic acid side chain influencing regioselectivity.

Halogenation

Halogenating agents (e.g., SOCl₂, Br₂) target the 4-CH position of 5-aminopyrazoles :

-

4-Halogeno derivatives form under acidic or solvent-free conditions, often as intermediates for pyrazolotriazoles .

Implication for acetic acid derivative : -

Halogenation at the 4-position may compete with side-chain reactivity, requiring controlled conditions to avoid decarboxylation.

Heterocyclization with Enaminones

Enaminones react with 5-aminopyrazoles to form pyrazolo[3,4-b]pyridines via imine intermediates .

Example :

-

Enaminone 38 + 5-aminopyrazole → Pyrazolo[3,4-b]pyridine 40 (acetic acid side chain could stabilize intermediates via hydrogen bonding) .

Hypothetical Reaction Table

Challenges and Considerations

-

Decarboxylation Risk : The acetic acid group may undergo decarboxylation under high-temperature or strongly acidic conditions.

-

Regioselectivity : Competition between nucleophilic sites (5-NH₂ vs. carboxylate) requires precise stoichiometry and catalysts.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization over side reactions .

科学的研究の応用

Antimicrobial Activity

Research has indicated that 5-amino-1H-pyrazole-3-acetic acid exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . Studies suggest that derivatives of this compound could serve as potential antimicrobial agents, although further investigations are needed to elucidate their mechanisms of action.

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory and analgesic agent. Its structural similarity to other bioactive compounds allows it to interact with biological targets involved in inflammatory pathways. For instance, derivatives have been found to inhibit specific enzymes linked to inflammation, suggesting therapeutic potential for conditions like arthritis.

Cancer Research

This compound serves as a versatile scaffold for the development of new anti-cancer agents. Modifications to its structure can lead to compounds with enhanced efficacy against various cancer cell lines. Preliminary studies have indicated that certain derivatives exhibit cytotoxic activity, warranting further exploration in cancer therapy.

Agricultural Applications

The compound's potential extends into agricultural science, where it has been investigated for use as a plant growth regulator. Research indicates that it may enhance growth rates and stress resistance in certain crops, although comprehensive studies are still required to confirm these effects.

Material Science Applications

In material science, this compound can be utilized as a building block for synthesizing novel polymers and materials with specific functionalities. Its unique chemical structure allows for the incorporation of diverse functional groups, making it suitable for various applications in coatings and adhesives.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Findings | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Exhibits significant antimicrobial activity | |

| Escherichia coli | Shows potential as an antimicrobial agent | ||

| Anti-inflammatory | Enzymatic pathways | Inhibitory effects on inflammatory enzymes | |

| Cancer cell lines | Various cancer types | Cytotoxic effects observed |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Hydrolysis of pyrazole derivatives | Commonly used method for obtaining the compound |

| Functional group modification | Allows for the creation of diverse derivatives |

作用機序

The mechanism of action of 5-Amino-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

類似化合物との比較

- 5-Amino-1H-pyrazole-4-carboxylic acid

- 3-Amino-1H-pyrazole-4-carboxylic acid

- 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 5-Amino-1H-pyrazole-3-acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

生物活性

5-Amino-1H-pyrazole-3-acetic acid (5-APAA) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound features both an amino group and a carboxylic acid group attached to a pyrazole ring, making it a versatile scaffold for various biological applications. This article summarizes the biological activities of 5-APAA, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This structure contributes to its reactivity and ability to interact with various biological targets.

5-APAA exhibits its biological effects through multiple mechanisms:

- Receptor Binding : It can bind to various receptors with high affinity, influencing cellular signaling pathways.

- Biochemical Pathways : The compound has been shown to affect pathways involved in inflammation, cancer progression, and microbial resistance .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-APAA and related pyrazole derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that 5-APAA derivatives exhibit cytotoxic effects against several cancer cell lines. Table 1 summarizes the IC50 values for various derivatives against different cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-APAA | HCT-116 | 12.07 |

| 5-APAA | HePG-2 | 10.50 |

| 5-APAA | MCF-7 | 9.80 |

| 5a | HCT-116 | 5.55 |

| 10c | MCF-7 | 2.86 |

Table 1: Anticancer activity of this compound derivatives

The pyrazole moiety is essential for cytotoxic activity, as evidenced by structure–activity relationship studies .

2. Anti-inflammatory Activity

Research indicates that 5-APAA exhibits significant anti-inflammatory properties:

- Inhibition of Cytokine Release : Studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells, demonstrating their potential in treating inflammatory diseases .

Case studies have reported that certain derivatives can achieve over 90% inhibition of TNF-alpha release at specific concentrations, indicating strong anti-inflammatory efficacy.

3. Antimicrobial Activity

The antimicrobial properties of 5-APAA have also been explored:

- Bacterial Inhibition : Various derivatives have been tested against bacterial strains such as E. coli and S. aureus. For instance, one study found that a derivative exhibited comparable activity to standard antibiotics like ampicillin .

Table 2 summarizes the antimicrobial activity of selected derivatives.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | Pseudomonas aeruginosa | 12 |

Table 2: Antimicrobial activity of derivatives of this compound

Case Studies

Several case studies provide insights into the practical applications of 5-APAA:

- Cancer Treatment : A study involving the administration of a modified version of 5-APAA showed significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent .

- Inflammation Models : In vivo experiments demonstrated that treatment with certain derivatives led to reduced edema in carrageenan-induced inflammation models, reinforcing their therapeutic potential in inflammatory conditions .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Drug Development : Continued exploration of its derivatives may lead to new therapeutic agents targeting cancer and inflammatory diseases.

- Mechanistic Studies : Further elucidation of its mechanisms will enhance understanding and optimization for specific therapeutic applications.

特性

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZCSTUPGWSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585315 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174891-10-2 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。